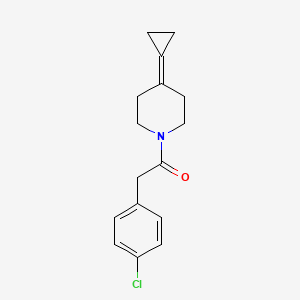

![molecular formula C11H14ClN3O2 B2510822 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea CAS No. 338781-14-9](/img/structure/B2510822.png)

1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as CDU, and it is a urea derivative that has been synthesized through various methods. CDU has been shown to exhibit potent biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, we will provide a list of future directions for CDU research.

Wissenschaftliche Forschungsanwendungen

Urea Derivatives in Drug Design

Urea derivatives, including 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea, play a significant role in drug design due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules that display a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The review by Jagtap et al. (2017) confirms the importance of urea moiety in medicinal chemistry and encourages its use as a structural motif in rational drug design approaches (Jagtap et al., 2017).

Urea in Ruminant Nutrition

Urea metabolism and regulation by rumen bacterial urease are crucial in ruminant nutrition. Jin et al. (2018) highlight the use of urea as a non-protein nitrogen source in ruminant diets. The rapid hydrolysis of urea by rumen bacterial urease to ammonia is essential for the synthesis of microbial proteins, meeting the protein requirements of ruminants (Jin et al., 2018).

Electrochemical Surface Finishing and Energy Storage

Tsuda et al. (2017) discuss the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids, which include novel chloroaluminate mixtures consisting of AlCl3 and molecules like dimethylsulfone and urea. This review categorizes the electrochemical technology based on these ionic liquids into electroplating and energy storage, highlighting the increasing research interest in this field (Tsuda et al., 2017).

Urea in Soil Fertility and Agriculture

In agriculture, urea plays a pivotal role in enhancing soil fertility. Hasan (2000) discusses the importance of ureolytic microorganisms in increasing soil fertility through the hydrolysis of organic nitrogen. Urea is a significant fertilizer and its degradation or hydrolysis by soil urease and ureolytic microorganisms enriches the soil, impacting the soil fertility positively (Hasan, 2000).

Eigenschaften

IUPAC Name |

(3E)-1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHTVPZVUJVDLA-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)